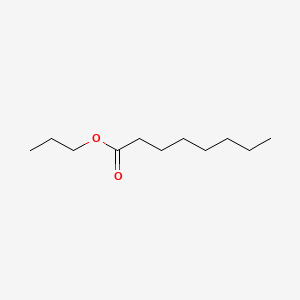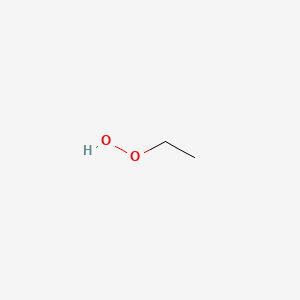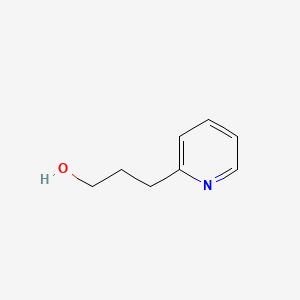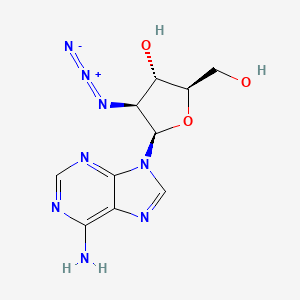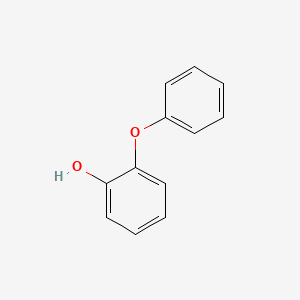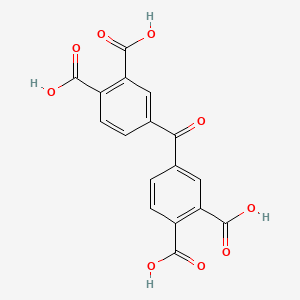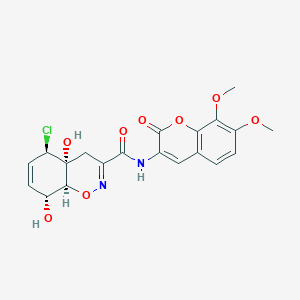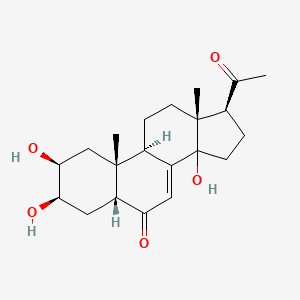
Posterona
Descripción general
Descripción
Poststerone analytical standard provided with w/w absolute assay, to be used for quantitative titration.
Pregn-7-ene-6,20-dione, 2,3,14-trihydroxy-, (2beta,3beta,5beta)- is a natural product found in Poranopsis discifera with data available.
Aplicaciones Científicas De Investigación
Salud Reproductiva y Anticoncepción
Posterona: , un derivado de la progesterona, juega un papel crucial en la salud reproductiva. Se utiliza en varias formas de anticoncepción debido a su capacidad para regular el ciclo menstrual y prevenir la ovulación. Además, se utiliza en la terapia de reemplazo hormonal para abordar las deficiencias de progesterona, que pueden conducir a irregularidades menstruales y síntomas menopáusicos {svg_1}.
Tratamiento del Cáncer y Quimiosensibilización
La investigación ha demostrado que los derivados de This compound pueden actuar como quimiosensibilizadores, haciendo que las células cancerosas sean más susceptibles a los fármacos quimioterapéuticos como la doxorrubicina. Esto es particularmente significativo en las células cancerosas multirresistentes (MDR), donde los compuestos de this compound pueden mejorar la eficacia del tratamiento sin inhibir la función de eflujo de la P-glicoproteína, una proteína a menudo responsable de la resistencia a los fármacos {svg_2}.
Modulación del Sistema Inmunitario
Se ha descubierto que la this compound tiene efectos inmunomoduladores. Puede influir en la respuesta inmunitaria, lo cual es beneficioso en enfermedades autoinmunitarias y en la reducción del riesgo de rechazo en el trasplante de órganos. Al modular el sistema inmunitario, la this compound ayuda a crear un entorno más favorable para la implantación de embriones durante los procedimientos de fertilización in vitro (FIV) {svg_3}.
Efectos Neuroprotectores
Los estudios sugieren que la this compound tiene propiedades neuroprotectoras. Puede desempeñar un papel en el sistema nervioso central protegiendo las neuronas del daño, lo cual tiene implicaciones para el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson {svg_4}.
Aplicaciones Antiinflamatorias
Las propiedades antiinflamatorias de la this compound la convierten en un candidato para el tratamiento de diversas afecciones inflamatorias. Potencialmente podría utilizarse para aliviar los síntomas de enfermedades crónicas como la artritis reumatoide y la enfermedad inflamatoria intestinal {svg_5}.
Nutrición Deportiva y Crecimiento Muscular
En el ámbito de la nutrición deportiva, se está investigando la this compound por su potencial para mejorar el crecimiento muscular y mejorar el rendimiento físico. Si bien su uso es controvertido en los deportes competitivos debido a las preocupaciones sobre la equidad, sigue siendo un área de investigación activa {svg_6}.
Mecanismo De Acción
Target of Action
The primary target of Posterone is the progesterone receptor (PR) . PR is a master regulator of uterine function and plays a crucial role in the signaling of stimuli that maintain the endometrium during its preparation for pregnancy .
Mode of Action
Posterone, like progesterone, binds and activates its nuclear receptor, PR . This activation plays an important part in maintaining the endometrium during its preparation for pregnancy . The interaction of Posterone with its targets results in changes that are essential for endometrial receptivity, embryo implantation, and the successful establishment of pregnancy .
Biochemical Pathways
Posterone affects several biochemical pathways. It is involved in the development and sexual maturation of the reproductive organs and orchestrates the menstrual cycle . Progesterone takes part in all the processes from the preparation of the uterine decidua, myometrium, and cervix during the menstrual cycle through blastocyst implantation .
Pharmacokinetics
The pharmacokinetics of Posterone involves its absorption, distribution, metabolism, and excretion (ADME). Progesterone, which Posterone is similar to, has a bioavailability of less than 2.4% when taken orally and 4-8% when administered via a vaginal micronized insert . It is primarily metabolized in the liver and excreted through bile and urine . The half-life of progesterone varies depending on the route of administration, ranging from 5-10 hours when taken orally to 14-50 hours when administered vaginally .
Result of Action
The action of Posterone results in molecular and cellular effects that are essential for reproduction. It is crucial for endometrial receptivity, embryo implantation, and the successful establishment of pregnancy . A low concentration of progesterone or an insufficient response to progesterone can cause infertility and pregnancy loss .
Action Environment
The action, efficacy, and stability of Posterone can be influenced by various environmental factors. For instance, the balance of other hormones in the body, such as estrogen, can impact the effectiveness of Posterone . Additionally, the presence of certain enzymes and proteins in the body can affect the metabolism and action of Posterone .
Propiedades
IUPAC Name |
(2S,3R,5R,9R,10R,13R,17S)-17-acetyl-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-11(22)12-5-7-21(26)14-8-16(23)15-9-17(24)18(25)10-19(15,2)13(14)4-6-20(12,21)3/h8,12-13,15,17-18,24-26H,4-7,9-10H2,1-3H3/t12-,13+,15+,17-,18+,19-,20-,21?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLQNGYIXVTQRR-BGEZKRBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CCC2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10162-99-9 | |
| Record name | Poststerone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010162999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Poststerone is a naturally occurring phytoecdysteroid, a class of compounds structurally similar to insect molting hormones. It's found in various plants, notably Cyanotis longifolia (Commelinaceae family) [] and ferns like Microsorum scolopendria []. It's also a metabolite of 20-hydroxyecdysone (20E), a more abundant phytoecdysteroid [, ].
A: In insects like silkworms (Bombyx mori), ingested Ponasterone A is metabolized into Poststerone through a series of hydroxylation and side-chain fission reactions [, ]. This process is part of the insect's detoxification mechanism for exogenous ecdysones.
ANone: Poststerone has the molecular formula C27H44O7 and a molecular weight of 480.63 g/mol.
A: Yes, several studies utilize NMR spectroscopy to analyze Poststerone. Researchers have used 13C NMR to compare Poststerone's structure with other 5β-hydroxylated phytoecdysteroids [] and 1H NMR to study the stereochemistry of its C‐20‐oxime derivatives [].
A: A study investigating the effects of 20E and its metabolites, including Poststerone, on skeletal muscle cell growth found no direct or synergistic effect with IGF-1 on cell proliferation or differentiation []. This suggests that the observed in vivo effects of 20E on muscle mass may be mediated through indirect mechanisms.
A: Research suggests that less polar derivatives of Poststerone, particularly its acetonides and dioxolane analogs, demonstrate significant chemo-sensitizing activity on cancer cells, enhancing their sensitivity to chemotherapeutics like doxorubicin, vincristine, and paclitaxel [, ]. This effect is observed in both drug-susceptible and multidrug-resistant (MDR) cancer cell lines, with a notable selectivity towards MDR cells overexpressing the ABCB1 multidrug transporter [].
A: Studies indicate that the presence of a substituted dioxolane moiety, such as acetonide, connected to the A-ring of Poststerone is crucial for its chemo-sensitizing activity without affecting P-gp efflux pump inhibition []. Modifications to the side chain, like introducing 6-oxime or oxime ether groups, enhance ABCB1 inhibitory activity while maintaining chemo-sensitizing potency [].
A: Yes, research has shown that certain 2,3-dioxolane derivatives of Poststerone can sensitize MDR cancer cells to doxorubicin without directly inhibiting P-gp efflux function []. This finding suggests a novel mechanism of action for these compounds and highlights their potential as promising leads for overcoming MDR in cancer treatment.
A: Yes, researchers are actively synthesizing new Poststerone derivatives, exploring various modifications to enhance their therapeutic potential. Recent examples include the development of trifluoromethylated Poststerone analogs [] and derivatives with an isoxaline ring in the side chain [].
A: Research on the metabolism of Poststerone in mammals, specifically male rats, reveals a complex metabolic pathway []. Further investigation is needed to fully elucidate the metabolic fate of Poststerone in mammalian systems.
A: Due to its anabolic effects, the World Anti-Doping Agency added ecdysterone, a related compound, to its monitoring list in 2020 []. While not explicitly listed, the consumption of Poststerone-containing foods might raise concerns regarding potential performance enhancement.
A: While plants are the primary sources of Poststerone, a study identified it as a metabolite of insect metamorphosing substances found in the marine organism Cyathula capitata []. This finding suggests a broader distribution of Poststerone and its related compounds in nature.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


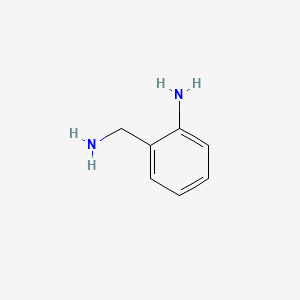
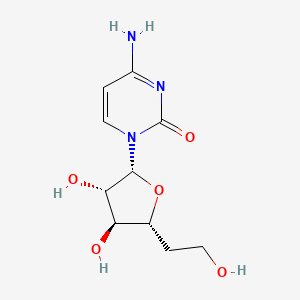
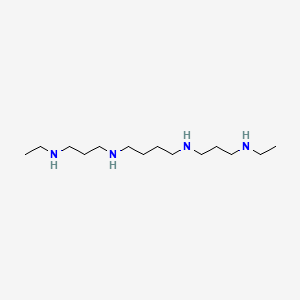
![2-(3,4-Dimethoxyphenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]-n-methylethanamine](/img/structure/B1197337.png)
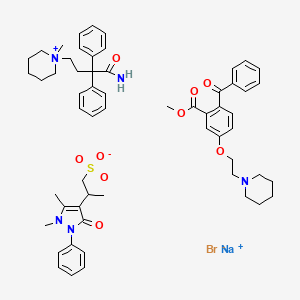
![(4-Nitrophenyl) 4-methylsulfanyl-2-[[4-methylsulfanyl-1-(4-nitrophenoxy)-1-oxobutan-2-yl]carbamoylamino]butanoate](/img/structure/B1197339.png)

